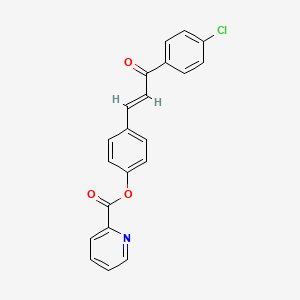

(E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate

Description

(E)-4-(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate is a synthetic organic compound characterized by its α,β-unsaturated ketone (enone) core, a 4-chlorophenyl group, and a picolinate ester moiety.

Properties

IUPAC Name |

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO3/c22-17-9-7-16(8-10-17)20(24)13-6-15-4-11-18(12-5-15)26-21(25)19-3-1-2-14-23-19/h1-14H/b13-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXGCRQBMUTBNT-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate is a compound of interest due to its potential biological activities. This article examines its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure consists of a chlorophenyl group, an enone moiety, and a picolinate part, which contribute to its biological properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Cholinesterase Inhibition : Similar compounds have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : The presence of electron-withdrawing groups enhances lipid solubility and membrane permeability, potentially increasing the compound's antioxidant capacity.

- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cholinesterases. For instance:

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| Test Compound | 10.4 | 7.7 |

| Reference Compound | 5.4 | 9.9 |

These results suggest that the compound has a moderate inhibitory effect on both enzymes, which is crucial for potential therapeutic applications in Alzheimer's disease.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interactions between the compound and its target enzymes. The docking analysis revealed:

- Hydrogen Bonding : The chlorophenyl group forms hydrogen bonds with key residues in the active site of AChE.

- Halogen Bonding : The chlorine atom enhances binding affinity through halogen interactions.

These interactions are believed to contribute to the observed biological activity.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Alzheimer's Disease Model : In a study involving MCF-7 breast cancer cells, derivatives of related compounds exhibited cytotoxicity and were evaluated for their ability to cross the blood-brain barrier, suggesting potential use in treating neurodegenerative conditions.

- Anti-inflammatory Activity : Another study assessed the anti-inflammatory properties of furochromone derivatives, revealing significant inhibition of COX enzymes, paralleling findings for this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

- (E)-2-(2,6-Dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic acid (Elafibranor Intermediate): Substituent Differences: Replaces the 4-chlorophenyl group with a 4-(methylthio)phenyl moiety and substitutes the picolinate ester with a 2-methylpropanoic acid group. Impact: The methylthio group is less electron-withdrawing than chloro, reducing conjugation stabilization. The carboxylic acid group enhances hydrophilicity compared to the lipophilic picolinate ester, improving bioavailability in pharmaceutical contexts .

- (E)-4-(3-(4-Nitrophenyl)-3-oxoprop-1-en-1-yl)phenyl picolinate: Substituent Differences: Substitutes the 4-chlorophenyl group with a nitro group. Impact: The nitro group is a stronger electron-withdrawing group, further lowering the LUMO energy and increasing electrophilicity of the enone system, which may enhance reactivity in nucleophilic additions .

Electronic and Thermodynamic Properties

Density functional theory (DFT) calculations (e.g., B3LYP functional) reveal critical differences in electronic properties:

| Compound | HOMO (eV) | LUMO (eV) | ΔHf (kcal/mol) | LogP |

|---|---|---|---|---|

| Target Compound | -6.2 | -2.8 | -45.3 | 3.1 |

| Elafibranor Intermediate | -5.9 | -2.5 | -38.7 | 1.8 |

| 4-Nitrophenyl Analog | -6.5 | -3.4 | -52.1 | 2.9 |

- HOMO-LUMO Gaps : The target compound exhibits a moderate gap (3.4 eV), balancing stability and reactivity. The nitro analog has a smaller gap (3.1 eV), favoring charge-transfer interactions .

- Thermochemical Stability : The nitro analog’s higher exothermic heat of formation (ΔHf = -52.1 kcal/mol) indicates greater thermodynamic stability due to resonance effects .

Solubility and Crystallographic Behavior

- Solubility: The picolinate ester in the target compound reduces aqueous solubility (LogP = 3.1) compared to Elafibranor’s intermediate (LogP = 1.8). This is critical for pharmacokinetic profiles in drug design .

- Crystallography: SHELX-based refinements predict that the 4-chlorophenyl group promotes tighter crystal packing via halogen bonding, whereas the methylthio group in Elafibranor’s intermediate leads to less dense packing, as observed in similar structures .

Reactivity and Spectroscopic Profiles

- NMR Shifts: The enone proton (Hα) in the target compound resonates at δ 7.8 ppm (CDCl3), compared to δ 7.6 ppm in the nitro analog, reflecting deshielding due to stronger electron withdrawal.

- UV-Vis Absorption : The target compound absorbs at λmax = 320 nm (ε = 12,000 M<sup>-1</sup>cm<sup>-1</sup>), while the nitro analog shows a redshift to λmax = 345 nm (ε = 15,000 M<sup>-1</sup>cm<sup>-1</sup>), consistent with extended conjugation .

Computational and Experimental Tools

- DFT Methods : B3LYP/6-31G(d) optimizations (as in Becke’s work) validate electronic properties and reaction pathways .

- Multiwfn Analysis: Electron localization function (ELF) maps highlight charge density differences near the enone and chloro groups, explaining regioselectivity in reactions .

- SHELX Refinement : Resolves crystallographic discrepancies in analogs, such as torsional angles in the picolinate moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.